molecular formula C19H22N4O4S B11259935 Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11259935
M. Wt: 402.5 g/mol
InChI Key: GVMLHLCXTOZGQG-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrolidinyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and pyrrolidinyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which may have different substituents on the core structure. These compounds can be compared based on their chemical properties, biological activities, and potential applications. The uniqueness of Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate lies in its specific substituents, which may confer unique properties and activities.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 1-cyclopropyl-7-methyl-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H22N4O4S/c1-11-9-13(18(26)27-2)15-16(20-11)23(12-5-6-12)19(21-17(15)25)28-10-14(24)22-7-3-4-8-22/h9,12H,3-8,10H2,1-2H3

InChI Key

GVMLHLCXTOZGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC(=O)N3CCCC3)C4CC4)C(=O)OC

Origin of Product

United States

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